molecular formula C12H17BO4 B3099192 1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1352134-72-5

1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B3099192
CAS RN: 1352134-72-5
M. Wt: 236.07 g/mol
InChI Key: MWQPXAMJUHLWOH-UHFFFAOYSA-N
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Description

“1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It is an isophthalaldehyde that can crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Bpin group in “1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction . The resulting pyrene-isophthalaldehyde reacts with cyclohexanediamine forming a COF cage, which is studied for its photocatalytic reaction of converting benzeneboronic acid to phenol with a 99% conversion .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-” include a molecular weight of 260.09 g/mol . Unfortunately, other specific properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not directly available for this compound.

Scientific Research Applications

Synthesis and Structural Analysis

1,3-Benzenediol derivatives are used as intermediates in the synthesis of complex organic compounds. A study detailed the synthesis and structural characterization of compounds involving these derivatives. The synthesis involved a three-step substitution reaction, and the structure was confirmed using spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to further analyze the molecular structure, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Applications in Crystallography and DFT Studies

These compounds are also significant in crystallography and computational chemistry. Another study utilized similar compounds for X-ray diffraction analysis and DFT studies. This work emphasizes the consistency of DFT-optimized molecular structures with those determined by crystallographic methods, highlighting the potential of these derivatives in molecular modeling and simulation (Wu et al., 2021).

Palladium-Catalyzed Borylation

In organic synthesis, these derivatives are used in palladium-catalyzed borylation processes. One study explored the borylation of arylbromides, demonstrating the effectiveness of this method, especially with compounds containing sulfonyl groups. This signifies the role of 1,3-benzenediol derivatives in enhancing reaction efficiencies in organic synthesis (Takagi & Yamakawa, 2013).

Microwave-Assisted Synthesis

These compounds are also pivotal in microwave-assisted synthesis methods. A study showcased the convenient access to benzimidazoles via microwave-assisted synthesis using 1,3-benzenediol derivatives, leading to the creation of a variety of heteroaryl-substituted benzimidazoles. This underscores the versatility and efficiency of these derivatives in modern synthetic methodologies (Rheault, Donaldson, & Cheung, 2009).

Future Directions

The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from “1,3-Benzenediol, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-”, triazine derivatives and N -phenyl- o -phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% . These findings suggest potential future directions for the use of this compound in various applications.

Mechanism of Action

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol may also interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that similar compounds can be used in the synthesis of intermediates for generating conjugated copolymers . This suggests that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol may also affect similar biochemical pathways.

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQPXAMJUHLWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174735
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352134-72-5
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352134-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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